molecular formula C15H21NO3 B291052 2-(Octanoylamino)benzoic acid

2-(Octanoylamino)benzoic acid

Cat. No.: B291052
M. Wt: 263.33 g/mol
InChI Key: DIBJPKPIMHBNDD-UHFFFAOYSA-N
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Description

N-octanoylanthranilic acid is an amidobenzoic acid resulting from the formal condensation of the carboxy group of octanoic acid with the amino group of anthranilic acid. It derives from an anthranilic acid and an octanoic acid. It is a conjugate acid of a N-octanoylanthranilate.

Scientific Research Applications

1. Use in Food Industry and Environmental Distribution

Benzoic acid and its derivatives, including 2-(octanoylamino)benzoic acid, are noted for their use as antibacterial and antifungal preservatives, as well as flavoring agents in various industries such as food, cosmetics, hygiene, and pharmaceuticals. This widespread use results in their distribution in the environment, including water, soil, and air, leading to significant human exposure (del Olmo, Calzada, & Nuñez, 2017).

2. Application in Enzymatic Activity Analysis

This compound serves as a chromogenic substrate for determining aliphatic penicillin acylase activity. This application is important in the detection of penicillin acylases capable of cleaving synthetic amides, contributing to research in enzymology and antibiotic development (Arroyo et al., 2002).

3. Role in Pharmaceutical Research

In pharmaceutical research, benzoic acid derivatives, including this compound, are utilized due to their antifungal and antimicrobial properties. Their complex formation with drug delivery systems like alpha cyclodextrin has been studied, emphasizing their significance in drug formulation and delivery (Dikmen, 2021).

4. Involvement in Metabolic and Pharmacokinetic Studies

This compound is implicated in studies exploring the metabolism and pharmacokinetics of various compounds. For instance, its role in the body's response to certain pharmaceuticals, and how it is processed, can provide insights into drug efficacy and safety (Man et al., 2019).

5. Contributions to Analytical Chemistry

The compound is used in analytical chemistry, particularly in the detection of benzoic acid, a common preservative. Its incorporation into methods such as polyaniline/Al bismuthate composite nanorods modified electrodes highlights its utility in developing sensitive detection techniques (Pei et al., 2020).

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

2-(octanoylamino)benzoic acid

InChI

InChI=1S/C15H21NO3/c1-2-3-4-5-6-11-14(17)16-13-10-8-7-9-12(13)15(18)19/h7-10H,2-6,11H2,1H3,(H,16,17)(H,18,19)

InChI Key

DIBJPKPIMHBNDD-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC1=CC=CC=C1C(=O)O

Canonical SMILES

CCCCCCCC(=O)NC1=CC=CC=C1C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anthranilic acid was dissolved in a mixed solvent containing pyridine and tetrahydrofuran (THF) in 5:5 ratio and a THF solution of n-caprioyl chloride was dropped to the solution during several hours for reaction. After the reaction, hydrochloric acid was added to the reaction mixture. Pyridine hydrochloride was filtered and the solvent was removed. N-n-octanoylanthranilic acid was obtained from the remaining reactant after the purification by column chromatography with the yield of 79.4%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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